
(1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and quality.
化学反应分析
Types of Reactions
(1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative, while oxidation can produce epoxides or other oxidized forms.
科学研究应用
(1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific optical and electronic properties
作用机制
The mechanism of action of (1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes and other proteins, affecting cellular processes and pathways .
相似化合物的比较
Similar Compounds
- (1E,4E)-1,5-Bis(4-nitrophenyl)penta-1,4-dien-3-one
- (1E,4E)-1-(4-(Dimethylamino)phenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
- (1E,4E)-1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one
Uniqueness
(1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the nitro group on the phenyl ring enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to similar compounds .
属性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
(1E,4E)-1-(4-nitrophenyl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H13NO3/c19-17(12-8-14-4-2-1-3-5-14)13-9-15-6-10-16(11-7-15)18(20)21/h1-13H/b12-8+,13-9+ |
InChI 键 |
VCMMQHPAXNEARO-QHKWOANTSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
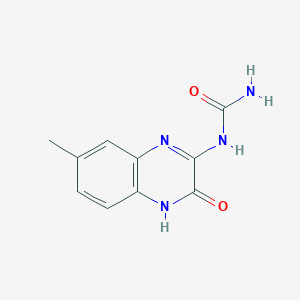
![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
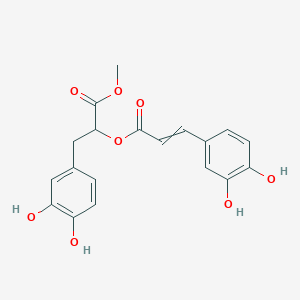
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
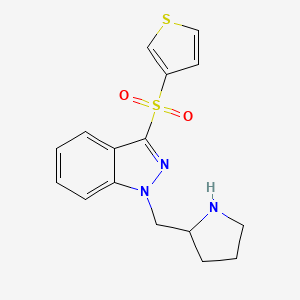
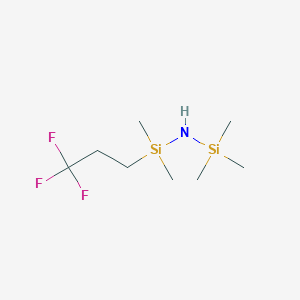
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)
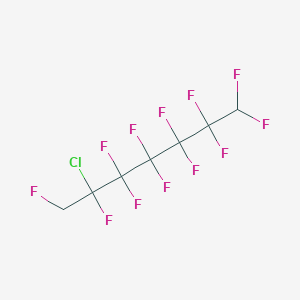
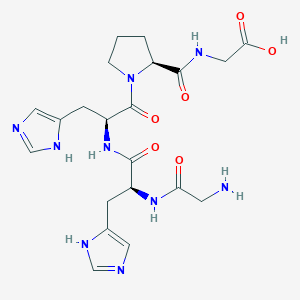

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)
